3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that features a unique combination of functional groups, including an amino group, a difluoromethyl group, a furan ring, and a thieno[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated thieno[2,3-b]pyridine intermediate.
Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The amino group and the furan ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the difluoromethyl group can produce monofluoromethyl or methyl derivatives.
Scientific Research Applications
3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of heterocyclic chemistry.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.
Medicine: Due to its structural features, it may interact with various biological targets, making it useful in the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-(methyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(trifluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-(difluoromethyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the furan ring and the thieno[2,3-b]pyridine core also contributes to its distinct properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O2S/c14-11(15)6-4-5(7-2-1-3-20-7)8-9(16)10(12(17)19)21-13(8)18-6/h1-4,11H,16H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKOZJIKUFCRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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